2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine
Overview
Description
2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a chemical compound used for pharmaceutical testing . It’s a novel building block for research .
Synthesis Analysis
The synthesis of 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine and its analogs involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . This results in the generation of 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular formula of 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine is C12H16N2O . It’s a secondary amine with a tetrahydroisoquinoline (THIQ) nucleus .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine include its molecular weight, which is 204.27 .Scientific Research Applications
Enzyme Inhibitor Design
The structural motif of 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine is central to the design of tailored enzyme inhibitors. These inhibitors can be optimized for increased bioavailability, selectivity, and potency, making them valuable in therapeutic applications .
Receptor Ligand Development
This compound serves as a potent receptor ligand. It’s involved in the synthesis of molecules that interact with specific receptors to modulate their activity, which is crucial for drug development targeting various diseases .
Analogs of Natural Products
Researchers utilize 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine to create analogs of natural products. These analogs can have enhanced pharmacological properties or reduced side effects compared to their natural counterparts .
Synthesis of Heterocyclic Compounds
As a synthetic intermediate, this compound is used to produce biologically active heterocyclic compounds. These compounds are significant in the development of new medications with various therapeutic effects .
Conformationally Restricted Amino Acids
In therapeutic peptide design, 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine acts as a conformationally restricted analog of phenylalanine. This restriction often results in peptides with improved pharmacokinetic properties .
Optimization of Existing Drugs
The compound has been used to optimize existing drugs, such as the transition from enalapril to the more potent angiotensin-converting enzyme inhibitor quinapril. This optimization process is vital for enhancing the efficacy of current treatments .
Pharmacological Research
Due to its wide range of pharmacological applications, 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a subject of extensive pharmacological research. It helps in understanding disease mechanisms and developing novel therapeutic strategies .
Chemical Reference Standard
This compound is also used as a high-quality reference standard in pharmaceutical testing. It ensures the accuracy and reliability of analytical methods used in the development and quality control of pharmaceuticals .
properties
IUPAC Name |
1-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-12(15)14-6-5-9-3-4-11(13)7-10(9)8-14/h3-4,7H,2,5-6,8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNRBYHFOXHYTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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